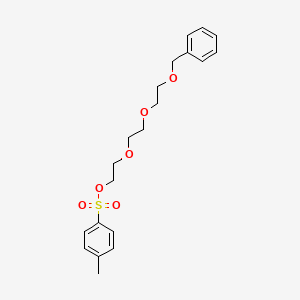

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C20H26O6S and its molecular weight is 394.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, with the CAS number 84131-04-4, is a synthetic organic compound characterized by its complex structure featuring a benzyloxy group and a sulfonate ester. Its molecular formula is C20H26O6S, and it has a molecular weight of 394.48 g/mol. This compound is primarily utilized in organic synthesis and bioconjugation applications, enhancing the solubility and stability of biomolecules.

Chemical Structure and Properties

The compound consists of a polyethylene glycol (PEG) chain linking the benzyloxy group to the 4-methylbenzenesulfonate moiety. Its structural representation can be summarized as follows:

- Molecular Formula : C20H26O6S

- Molecular Weight : 394.48 g/mol

- Appearance : Likely a solid or viscous liquid at room temperature

- Solubility : Soluble in organic solvents

Biological Activity

While direct therapeutic applications of this compound are not well-documented, its biological activity is inferred from its role in various biochemical processes:

- Bioconjugation : The compound facilitates the attachment of therapeutic agents to proteins, enhancing their delivery and efficacy in targeted therapies.

- Drug Delivery Systems : It is utilized in developing drug delivery systems that improve the stability and bioavailability of drugs in biological environments.

- Surface Modification : Used to modify surfaces with PEG chains, which can influence protein adsorption and cellular interactions.

Case Study 1: Protein Conjugation

In a study examining the conjugation efficiency of various PEGylated compounds, it was found that compounds similar to this compound exhibited improved solubility and reduced immunogenicity when conjugated to therapeutic proteins. The study highlighted the importance of linker length and chemical stability in achieving optimal therapeutic outcomes.

Case Study 2: Drug Delivery Applications

Research involving the use of this compound in drug delivery systems indicated that it significantly enhanced the pharmacokinetic properties of encapsulated drugs. In vitro studies demonstrated that formulations containing this sulfonate ester showed increased cellular uptake and prolonged circulation times compared to non-modified drugs.

Comparative Data Table

| Property | Value |

|---|---|

| CAS Number | 84131-04-4 |

| Molecular Formula | C20H26O6S |

| Molecular Weight | 394.48 g/mol |

| Solubility | Soluble in organic solvents |

| Applications | Organic synthesis, bioconjugation, drug delivery |

科学研究应用

Applications in Organic Synthesis

-

Bioconjugation :

- This compound serves as a versatile linker in bioconjugation processes, allowing for the attachment of various biomolecules to surfaces or other molecules. Its PEG chain aids in increasing solubility and reducing non-specific interactions, making it suitable for drug delivery systems and diagnostic applications.

-

Synthesis of Sulfonamide Derivatives :

- Research has shown that derivatives of sulfonamides, including those related to the structure of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, exhibit significant biological activities such as inhibition of enzymes like α-glucosidase and acetylcholinesterase. These properties are particularly relevant in developing treatments for conditions like diabetes and Alzheimer's disease .

Medicinal Chemistry

- Antidiabetic Agents :

- Neuroprotective Effects :

Material Science Applications

- Polymer Chemistry :

- The incorporation of this compound into polymer matrices can enhance the properties of materials used in biomedical applications. Its ability to modify surface characteristics makes it useful for creating drug delivery systems that require controlled release profiles.

Case Study 1: Antidiabetic Activity

A study conducted on various sulfonamide derivatives highlighted that compounds similar to this compound demonstrated moderate inhibitory activity against α-glucosidase. This suggests their potential utility in therapeutic strategies for managing type 2 diabetes .

Case Study 2: Neuroprotective Properties

Research has indicated that sulfonamide derivatives can inhibit acetylcholinesterase, providing a basis for their use in treating Alzheimer’s disease. The structural features of compounds like this compound contribute to their effectiveness as enzyme inhibitors .

化学反应分析

Nucleophilic Substitution at the Tosylate Group

The tosylate group (-OTs) is highly susceptible to nucleophilic displacement due to its electron-withdrawing sulfonyl moiety. This reaction typically proceeds via an S<sub>N</sub>2 mechanism under mild conditions.

Key Example: Azide Substitution

In a patented synthesis route, sodium azide (NaN<sub>3</sub>) replaces the tosylate group to form 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate (Fig. 1A) .

| Reaction Parameter | Conditions |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 40–60°C |

| Molar Ratio (Compound:NaN<sub>3</sub>) | 1:1–1.2 |

| Reaction Time | 1–4 hours |

This reaction is critical for introducing azide functionalities, which are precursors for click chemistry applications.

Reduction of Azide to Primary Amine

The azide intermediate undergoes catalytic hydrogenation to yield 2-[2-(2-aminoethoxy)ethoxy]ethanol (Fig. 1B) .

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Ethanol |

| Atmosphere | H<sub>2</sub> gas |

| Temperature | Room temperature |

| Reaction Time | 1–4 hours |

The reaction proceeds quantitatively, with the benzyl group remaining intact under these conditions.

Hydrogenolysis of Benzyl Ether

While not directly reported for this compound, the benzyl ether can be cleaved via hydrogenolysis under standard conditions (H<sub>2</sub>, Pd/C) to expose a hydroxyl group. This transformation would enable further functionalization of the PEG chain .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic substitution | NaN<sub>3</sub>, DMF, 40–60°C | Azide derivative |

| Reduction | H<sub>2</sub>, Pd/C, ethanol | Primary amine |

| Hydrogenolysis | H<sub>2</sub>, Pd/C | Deprotected PEG-alcohol |

| Hydrolysis | NaOH, H<sub>2</sub>O/THF | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol |

Mechanistic Insights

属性

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6S/c1-18-7-9-20(10-8-18)27(21,22)26-16-15-24-12-11-23-13-14-25-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYUXLJHONROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。